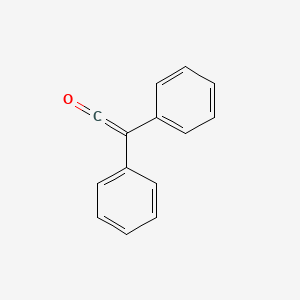

Diphenylketene

Übersicht

Beschreibung

Diphenylketene is a chemical substance of the ketene family. It is a red-orange oil at room temperature and pressure . Due to the successive double bonds in the ketene structure R1R2C=C=O, diphenyl ketene is a heterocumulene . The most important reaction of diphenyl ketene is the [2+2] cycloaddition at C-C, C-N, C-O, and C-S multiple bonds .

Synthesis Analysis

Diphenylketene was first synthesized and characterized in 1905 by Hermann Staudinger . It was obtained from the reaction of 2-chlorodiphenylacetyl chloride with zinc, commonly known as the Staudinger method . Several other synthetic ways have already proved their efficiency. For example, the dehydrohalogenation reaction was successfully used to generate and isolate DPK .Molecular Structure Analysis

Diphenylketene has a specific structure that a carbonyl group (a hard base) is accumulated by a carbon-carbon double bond (a soft π base), which is conjugated with two benzene rings (soft π bases) . It is possible for the diphenylketene to adopt multicoordination modes to different metal ions in the zeolite .Chemical Reactions Analysis

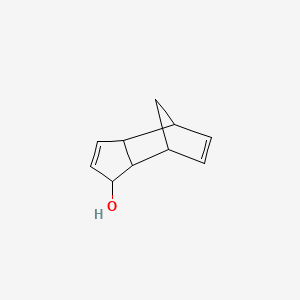

Diphenylketene reacted with the 2-azabicyclo [2.2.1]hept-5-enes, and by attack on nitrogen to give the piperidones, and the cyclopentenols respectively . The same ketene reacted with the cyclohexa-1,3-dienes and to give significant amounts of the [4 + 2] addition products .Physical And Chemical Properties Analysis

Diphenylketene is at room temperature an orange-colored to red oil . It is miscible with nonpolar organic solvents such as diethyl ether, acetone, benzene, tetrahydrofuran, chloroform and solidifies in the cold forming yellow crystals .Wissenschaftliche Forschungsanwendungen

Insertion into Pnictogen-Heteroatom Bonds

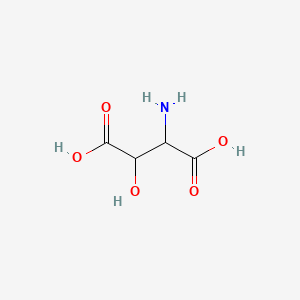

Diphenylketene has been shown to insert across heteroatom-metal bonds of various pnictogens, leading to the formation of α-metallated acetamides, esters, and thioesters. This reaction demonstrates the utility of diphenylketene in synthesizing complex organic compounds with potential applications in material science and organic chemistry (Ando, Kohmura, & Koketsu, 1987).

Photocycloaddition with Thiocarbonyl Compounds

Diphenylketene undergoes photocycloaddition reactions with various thiocarbonyl compounds, resulting in the formation of Spiro-adducts containing a thietan-2-one ring. The findings from this research are significant in photochemistry, illustrating the reactivity of diphenylketene under light exposure and its potential in synthesizing novel cyclic compounds (Coyle, Rapley, Kamphuis, & Bos, 1985).

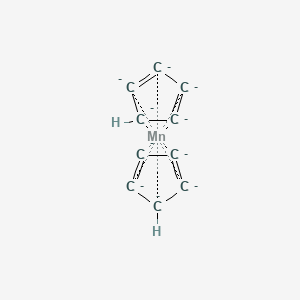

Formation of Metal Complexes

Research shows that diphenylketene reacts with Ni(0) compounds in the presence of specific ligands to form complexes. These complexes, interesting in the field of organometallic chemistry, can undergo further reactions like decarbonylation, revealing intricate details about metal-ligand interactions (Hoberg & Korff, 1978).

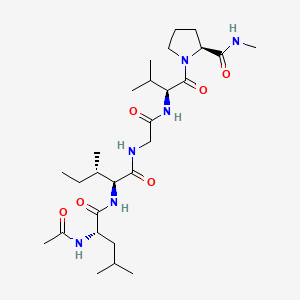

Reactions with Anilines in Benzene Solution

Diphenylketene has been studied for its reactions with anilines in benzene solution, forming diphenylacetanilides. This research is crucial in understanding the kinetics and mechanisms of reactions involving ketenes and amines, which are fundamental in organic synthesis (Briody & Satchell, 1966).

Cycloadditions with 1,3-Dienes

Diphenylketene's mechanism of reacting with 1,3-dienes has been explored, leading to the discovery of Diels−Alder cycloadducts. This study contributes significantly to understanding ketene chemistry and its applications in synthesizing complex organic molecules (Machiguchi, Hasegawa, Ishiwata, Terashima, Yamabe, & Minato, 1999).

Synthesis of 1,3,2-Oxazaborolidines

Diphenylketene has been used in synthesizing 1,3,2-oxazaborolidines, showcasing its role in creating novel boron-containing heterocycles, which are of interest in organic and medicinal chemistry (Weber, Schnieder, Maciel, Wartig, Schimmel, Boese, & Bläser, 2000).

Wirkmechanismus

Safety and Hazards

Diphenylketene is a hazardous chemical. If inhaled, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Zukünftige Richtungen

Cationic copolymerizations of different ketoketenes are conducted to explore the structure and properties of the afforded copolymers . Diethylketene (DEK) and diphenylketene (DPK) are both copolymerized with dimethylketene (DMK), via a cationic mechanism using the mixture AlCl3 / (CH3)3CCl as initiator . The experiments confirmed that two series of polyketones, containing a main DMK chain comprising few DEK or DPK units, are successfully obtained .

Eigenschaften

InChI |

InChI=1S/C14H10O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJPCOALBPMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200497 | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylketene | |

CAS RN |

525-06-4 | |

| Record name | Diphenylketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLKETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50BG2854L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

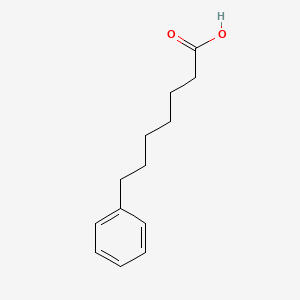

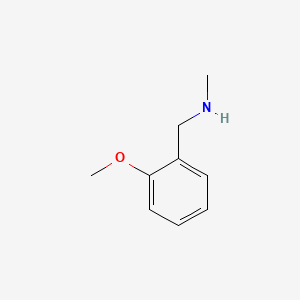

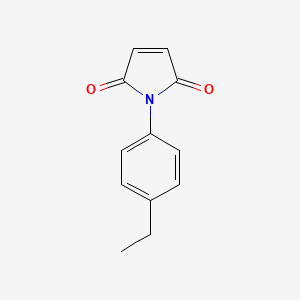

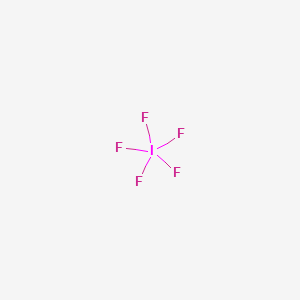

Retrosynthesis Analysis

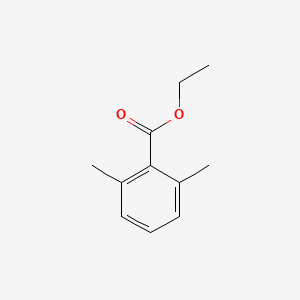

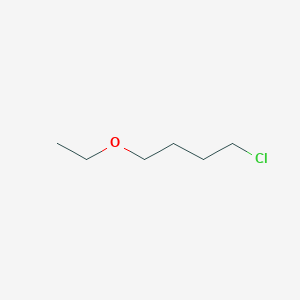

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.